molecular formula C14H20N2O3 B179553 (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate CAS No. 128647-50-7

(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate

Cat. No. B179553
M. Wt: 264.32 g/mol
InChI Key: JSROABAQPZBWPX-LBPRGKRZSA-N
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Description

The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . They are used in a wide range of applications, including as pesticides, fungicides, herbicides, and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another common method involves the reaction of amines with carbon dioxide to form a carbamic acid, which is then esterified .


Molecular Structure Analysis

Carbamates have a carbonyl group (C=O) linked to an alkyl or aryl group and an amino group (NH2). The specific structure of this compound would depend on the R groups attached to the carbamate core .


Chemical Reactions Analysis

Carbamates can undergo a variety of reactions, including hydrolysis, aminolysis, and alcoholysis . The specific reactions that this compound would undergo would depend on the R groups attached to the carbamate core.


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their structure. For example, they can range from volatile liquids to crystalline solids . They are typically soluble in organic solvents .

Safety And Hazards

Carbamates can be hazardous and are often toxic. They can cause a range of symptoms if ingested, inhaled, or come into contact with the skin . Proper safety measures should be taken when handling these compounds.

Future Directions

Carbamates have a wide range of applications and continue to be an area of active research. Future directions could include the development of new synthesis methods, the discovery of new applications, and the improvement of existing products .

properties

IUPAC Name

benzyl N-[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)12(13(17)15-3)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSROABAQPZBWPX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562406
Record name Benzyl [(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate

CAS RN

128647-50-7
Record name Benzyl [(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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